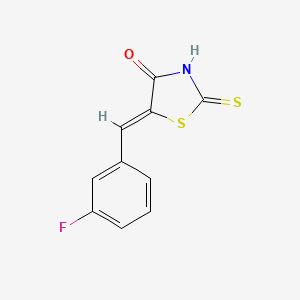
(5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a chemical compound used in scientific research. Its unique structure allows for various applications, including drug synthesis, catalysis, and material science. The molecular formula of this compound is C10H6FNOS2 .
Molecular Structure Analysis
The molecular weight of “(5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is 239.29 . The compound contains elements such as carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) .
Scientific Research Applications
-
Scientific Field: Biochemistry and Neurology
- Application : These compounds are used as fluorescent probes in the study of neurodegenerative diseases like Parkinson’s disease .
- Method of Application : The probes are designed and synthesized to have tunable absorption and emission in the visible region with large Stokes shifts . They are applied as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein .
- Results : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This has potential diagnostic applications in selectively detecting αS fibrils amplified from patient samples .
-
Scientific Field: Cellular Imaging
- Application : Functional fluorophores, which may be similar to the compound you mentioned, are used extensively in sensing and cellular imaging .
- Method of Application : After the discovery of quinine sulfate and subsequent elucidation of the fluorescence mechanism, research in the field of fluorescence gained momentum . Advancements in sophisticated instruments, including super-resolution microscopy, have further promoted cellular imaging using traditional fluorophores .
- Results : The utilization of new fluorophores in cellular imaging of biomolecules, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), and proteins and microenvironments, especially pH and viscosity, has provided new insights into disease progression .
-
Scientific Field: Biomedical Applications
- Application : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .
- Method of Application : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
- Results : The utilization of new fluorescent probes in various fields, and improves the performance and applicability of fluorescent probes by using new materials and technologies to meet the evolving demands of molecular detection in various fields .
-
Scientific Field: Environmental Monitoring
- Application : Fluorescent probes have been widely used in various fields such as environmental monitoring .
- Method of Application : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .
- Results : The use of fluorescent probes in environmental monitoring has provided new insights into the detection and monitoring of environmental pollutants .
-
Scientific Field: Disease Diagnosis
- Application : Fluorescent probes can be used as a diagnostic tool in diseases like Parkinson’s disease .
- Method of Application : The probes are designed and synthesized to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
- Results : The diagnostic potential of the probe in selectively detecting αS fibrils amplified from Parkinson’s disease with dementia (PDD) patient samples has been demonstrated .
-
Scientific Field: Food Safety
- Application : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in food safety .
- Method of Application : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
- Results : The utilization of new fluorescent probes in food safety, and improves the performance and applicability of fluorescent probes by using new materials and technologies to meet the evolving demands of molecular detection in various fields .
properties
IUPAC Name |
(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS2/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYGQXZHOBKLTR-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

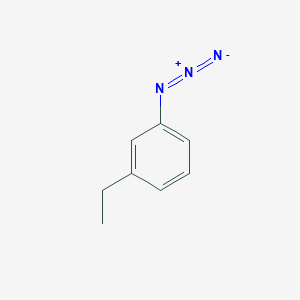
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2374594.png)
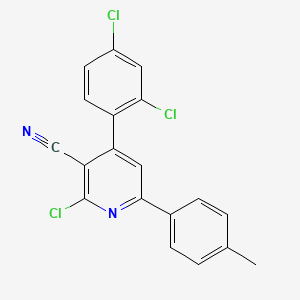

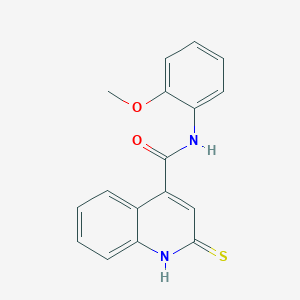
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2374604.png)
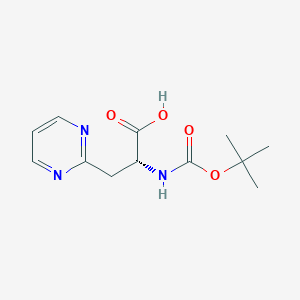
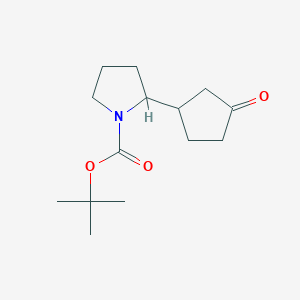
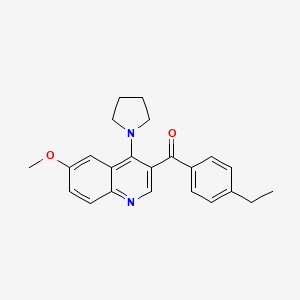
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/no-structure.png)
![2-Chloro-N-[6-(difluoromethyl)pyridin-3-yl]propanamide](/img/structure/B2374612.png)
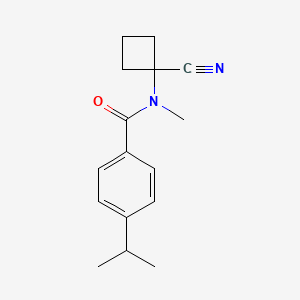
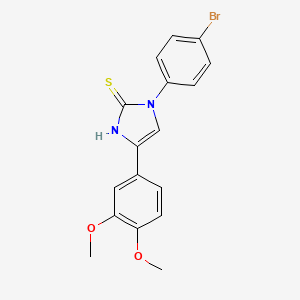
![1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2374616.png)